prop-2-en-1-yl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
PROP-2-EN-1-YL 2-[7-FLUORO-1-(3-HYDROXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a chromeno[2,3-c]pyrrole core, a thiazole ring, and a fluorinated phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-[7-FLUORO-1-(3-HYDROXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsKey reagents used in these reactions include propargyl bromide, potassium carbonate, and anhydrous DMF . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-[7-FLUORO-1-(3-HYDROXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
PROP-2-EN-1-YL 2-[7-FLUORO-1-(3-HYDROXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-[7-FLUORO-1-(3-HYDROXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with chromeno[2,3-c]pyrrole and thiazole cores, such as:
Indole derivatives: Known for their diverse biological activities.
Imidazole derivatives: Widely studied for their therapeutic potential.
Uniqueness
PROP-2-EN-1-YL 2-[7-FLUORO-1-(3-HYDROXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. The presence of the fluorinated phenyl group and the chromeno[2,3-c]pyrrole core enhances its potential for various applications in research and industry.
Properties
Molecular Formula |
C25H17FN2O6S |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
prop-2-enyl 2-[7-fluoro-1-(3-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H17FN2O6S/c1-3-9-33-24(32)22-12(2)27-25(35-22)28-19(13-5-4-6-15(29)10-13)18-20(30)16-11-14(26)7-8-17(16)34-21(18)23(28)31/h3-8,10-11,19,29H,1,9H2,2H3 |
InChI Key |
BYKGBAXEOJEOKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)O)C(=O)OCC=C |
Origin of Product |
United States |
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